molecular formula C15H21N5O3 B2473693 2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-48-7

2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2473693
CAS No.: 878731-48-7
M. Wt: 319.365
InChI Key: VYLMGDUYBWYNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purine derivatives. This compound features a fused heterocyclic ring system, which is significant in various biological and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of a substituted imidazole with a purine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as toluene, with the mixture being stirred at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and solvents, with stringent control over reaction parameters to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
  • N-isoindoline-1,3-diones

Uniqueness

Compared to similar compounds, 2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione stands out due to its specific structural configuration, which imparts unique reactivity and biological activity.

Properties

IUPAC Name

2-(2-methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-9(2)20-10(3)8-19-11-12(16-14(19)20)17(4)15(22)18(13(11)21)6-7-23-5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLMGDUYBWYNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.